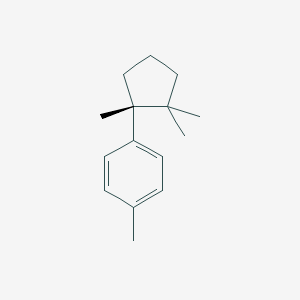(+)-Cuparene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of Sesquiterpenes
Field: Organic Chemistry
Application: Cuparene-type sesquiterpenes are a significant synthetic challenge mainly because of the construction of the sterically hindered quaternary centres.
Polymerization of Acetylene
Field: Polymer Science
Application: The polymerization of acetylene is most commonly associated with the conjugated polymer, polyacetylene.
Natural Product Synthesis
(+)-Cuparene is a naturally occurring sesquiterpene, characterized by its unique structure featuring adjacent quaternary centers within a cyclopentane ring. The molecular formula of cuparene is CH, and it is classified under the broader category of sesquiterpenoids. Cuparene has been identified in various plant species, including Perilla frutescens and Juniperus horizontalis, where it contributes to the aromatic profile of these plants . Its distinct structural properties make it a subject of interest in both synthetic organic chemistry and pharmacological research.
Cuparene can undergo several chemical transformations. One notable reaction involves its oxidation using chromium trioxide, which yields cuparenic acid, a substituted benzoic acid derivative . Additionally, cuparene can participate in Lewis-acid-promoted reactions, leading to the formation of other sesquiterpenes through mechanisms such as intramolecular carbenoid displacement reactions . The versatility of cuparene in
Research has indicated that cuparene exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. In particular, extracts containing cuparene have shown effectiveness against certain bacterial strains, suggesting its utility in developing natural antimicrobial agents . Moreover, the compound's presence in traditional medicinal plants points to its historical use in herbal remedies.
The synthesis of (+)-cuparene has been explored through multiple methodologies:
- Enantioselective Synthesis: Techniques have been developed to produce (+)-cuparene with high enantiomeric purity. For instance, metal-catalyzed asymmetric conjugate addition reactions have been employed to create quaternary stereocenters efficiently .
- Total Synthesis: Various total synthesis routes have been documented, including strategies that utilize cyclopentene derivatives and other precursors to construct the cuparene framework .
These synthetic approaches not only facilitate the production of cuparene but also allow for the exploration of its derivatives and analogs.
Cuparene's uniqueness lies in its specific structural features and the adjacent quaternary centers that distinguish it from other sesquiterpenes. This structural distinction may contribute to its unique biological activities and applications compared to similar compounds.
Studies on cuparene's interactions with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with cellular pathways involved in inflammation and microbial resistance. These studies are crucial for understanding how cuparene exerts its effects at the molecular level and for evaluating its therapeutic potential.
Cuparene belongs to a class of compounds known as sesquiterpenes, which share structural similarities but differ in their specific biological activities and applications. Here are some similar compounds:
- Caryophyllene: A bicyclic sesquiterpene known for its anti-inflammatory properties and ability to interact with cannabinoid receptors.
- Farnesene: A linear sesquiterpene with applications in agriculture as a natural insect repellent.
- Germacrene D: A sesquiterpene that exhibits antimicrobial activity and is found in various essential oils.
Comparison TableCompound Structure Type Notable Properties
XLogP3
5.5
Exact Mass
202.172150702 g/mol
Monoisotopic Mass
202.172150702 g/mol
Heavy Atom Count
15
UNII
24IR5X2B93
GHS Hazard Statements
Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
16982-00-6
Wikipedia
Cuparene
Use Classification
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Structure Type | Notable Properties |
XLogP3 5.5
Exact Mass 202.172150702 g/mol
Monoisotopic Mass 202.172150702 g/mol
Heavy Atom Count 15
UNII
24IR5X2B93
GHS Hazard Statements
Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral]; H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Health Hazard Other CAS
16982-00-6
Wikipedia
Cuparene
Use Classification
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








